ERR|A antagonist-2
Description
Overview of Nuclear Receptor Superfamily and Orphan Receptors
The nuclear receptor superfamily comprises a large group of transcription factors that are activated by ligands, such as steroid hormones, thyroid hormones, and vitamins. These receptors directly regulate the expression of target genes, thereby controlling a vast array of physiological processes, including development, metabolism, and reproduction.
A unique subset of this superfamily is the "orphan receptors." These receptors share structural homology with other nuclear receptors but, at the time of their discovery, had no known endogenous ligands. While ligands for some orphan receptors have since been identified, many, including ERRα for a long period, remained classified as such, presenting a challenge and an opportunity for researchers to uncover their regulatory mechanisms and physiological functions.
Characterization of ERRα as a Key Transcriptional Regulator
ERRα, also known as NR3B1, is a prominent member of the orphan nuclear receptor group. Despite its name and sequence similarity to estrogen receptors (ERα and ERβ), ERRα does not bind to estrogens. Instead, it functions as a constitutive activator of transcription, meaning it can activate gene expression without the need for a ligand to bind to it.
The transcriptional activity of ERRα is significantly enhanced through its interaction with coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). The interaction between ERRα and PGC-1α is a critical nexus for the regulation of cellular energy metabolism. This partnership allows for the coordinated expression of a wide array of genes involved in energy production and utilization.
Physiological Roles of ERRα in Energy Homeostasis and Metabolism
ERRα is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, brown adipose tissue, and the brain. Its primary role is the transcriptional control of genes involved in multiple facets of energy metabolism.
Key metabolic pathways regulated by ERRα include:
Mitochondrial Biogenesis: ERRα is a master regulator of the formation of new mitochondria, the powerhouses of the cell.
Oxidative Phosphorylation (OXPHOS): It controls the expression of genes essential for the electron transport chain, the primary mechanism for ATP production.
Fatty Acid Oxidation: ERRα plays a crucial role in the breakdown of fatty acids to generate energy.
Glucose Metabolism: It influences the cellular uptake and utilization of glucose.
By orchestrating these fundamental metabolic processes, ERRα ensures that cells can adapt to changing energy requirements and maintain metabolic homeostasis.
Pathophysiological Implications of Aberrant ERRα Activity in Disease
Given its central role in metabolism, it is not surprising that dysregulation of ERRα activity is implicated in several pathological conditions. Overexpression or hyperactivity of ERRα has been linked to the progression of various diseases, particularly cancer.
In the context of cancer, particularly in estrogen receptor-negative breast cancers, elevated ERRα expression is often associated with a poorer prognosis. The metabolic reprogramming capabilities of ERRα can provide cancer cells with the necessary energy and building blocks for rapid proliferation, survival, and metastasis. This has made ERRα an attractive therapeutic target for the development of novel anti-cancer agents.
The Chemical Compound: ERRα antagonist-2
ERRα antagonist-2, also referred to as Compound 11, has emerged as a significant tool in the study of ERRα function and a potential therapeutic agent. nih.gov It is a small molecule identified as a potential inverse agonist of ERRα. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response.
Table 1: Properties of ERRα antagonist-2
| Property | Value | Reference |
| Compound Name | ERRα antagonist-2 (Compound 11) | nih.gov |
| Classification | Potential Inverse Agonist | nih.gov |
| Target | Estrogen-Related Receptor Alpha (ERRα) | nih.gov |
| IC50 | 0.80 μM | nih.gov |
The primary mechanism of action for ERRα antagonist-2 involves the disruption of the crucial interaction between ERRα and its coactivator, PGC-1α. researchgate.netresearchgate.net By interfering with this binding, the compound effectively inhibits the transcriptional activity of ERRα. researchgate.netresearchgate.net This leads to the downregulation of ERRα's target genes and a subsequent impact on the physiological and pathophysiological processes it governs. researchgate.net
Research Findings on ERRα antagonist-2
The majority of research on ERRα antagonist-2 has been concentrated on its effects in the context of cancer, specifically triple-negative breast cancer (TNBC), a subtype that lacks estrogen, progesterone, and HER2 receptors and has limited treatment options.
In Vitro Studies:
Suppression of Cancer Cell Migration and Invasion: Studies utilizing the ER-negative MDA-MB-231 breast cancer cell line have demonstrated that ERRα antagonist-2 effectively suppresses cell migration and invasion. nih.gov
Inhibition of Transcriptional Activity: The compound has been shown to potently inhibit the transcriptional activity of ERRα in cancer cells. researchgate.net
In Vivo Studies:
Inhibition of Tumor Growth: In preclinical xenograft models using MDA-MB-231 cells, ERRα antagonist-2 has demonstrated a significant inhibitory effect on tumor growth. nih.govresearchgate.net One study reported a 40.9% reduction in tumor growth following treatment. researchgate.net Another study noted a 23.58% inhibition rate. targetmol.com
These findings underscore the potential of targeting the ERRα pathway with specific antagonists like Compound 11 as a therapeutic strategy for certain types of cancer. The ability of this compound to disrupt the metabolic engine of cancer cells by inhibiting ERRα provides a compelling rationale for its further investigation.
Structure
3D Structure
Properties
Molecular Formula |
C19H16N2O6S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H16N2O6S/c1-26-15-8-10-16(11-9-15)27-19-5-3-2-4-18(19)20-28(24,25)17-12-6-14(7-13-17)21(22)23/h2-13,20H,1H3 |
InChI Key |
UKNRMXHVSQSYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Molecular Mechanisms of Err|a Antagonist 2 Action
Direct Receptor Binding and Ligand-Binding Domain (LBD) Interactions
ERRα antagonist-2 is classified as a potential ERRα inverse agonist. medchemexpress.commedchemexpress.com Synthetic inverse agonists function by binding directly to the receptor's ligand-binding domain (LBD). nih.govrsc.org This binding event induces a conformational change in the LBD. nih.govrsc.org
The LBD of ERRα, in its natural state, adopts a transcriptionally active conformation even without a ligand, which facilitates the binding of coactivator proteins. oup.comfrontiersin.org When an inverse agonist like ERRα antagonist-2 binds, it alters the structure of the LBD. This change can displace helix 12 (H12), a critical component of the activation function-2 (AF-2) domain. rsc.org The repositioning of H12 into the coactivator binding groove physically obstructs the site, preventing the recruitment of coactivators and thereby inhibiting the receptor's transcriptional activity. nih.govrsc.org This mechanism is a hallmark of inverse agonism for nuclear receptors.
Modulation of ERRα Transcriptional Activity
Inhibition of Constitutive Transcriptional Activity
ERRα antagonist-2 functions as a potential inverse agonist, demonstrating an ability to suppress the inherent, constitutive transcriptional activity of ERRα. medchemexpress.commedchemexpress.com In scientific assays, it has shown an IC50 value of 0.80 μM, indicating its potency in inhibiting ERRα function. medchemexpress.commedchemexpress.com Studies on similar ERRα antagonists, such as "Compound A," have shown that these molecules can repress transcriptional activity to levels below the normal baseline. plos.orgresearchgate.net For instance, Compound A was found to decrease transcriptional activity by 27% below the basal level in MCF-7 cells. plos.orgresearchgate.net This suppression of constitutive activity is a key feature of inverse agonists, which actively turn off the receptor's baseline function. frontiersin.orgresearchgate.net
| Compound | Target | Activity | IC50 Value |
| ERRα antagonist-2 (Compound 11) | ERRα | Inverse Agonist | 0.80 μM medchemexpress.commedchemexpress.com |
| ERRα antagonist-1 (Compound A) | ERRα | Antagonist | 170 nM (vs. PGC-1α) medchemexpress.com |
Disruption of Coactivator Recruitment (e.g., PGC-1α, PGC-1β)
A primary mechanism by which ERRα antagonists inhibit transcription is by disrupting the interaction between ERRα and its essential coactivators. plos.orgaacrjournals.org The peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and its relative PGC-1β are master regulators of energy metabolism and are the most critical coactivators for ERRα. oup.comnih.govbioscientifica.com The ERRα/PGC-1α complex drives the expression of a wide array of genes involved in mitochondrial function. pnas.org
ERRα antagonists physically block the recruitment of these coactivators to the ERRα LBD. nih.govplos.org Research on a specific ERRα antagonist, Compound A, demonstrated that it effectively prevents the constitutive interaction between ERRα and nuclear coactivators. plos.orgaacrjournals.org In one study, this compound led to an 81% reduction in the interaction between ERRα and PGC-1α. plos.org By preventing this crucial partnership, antagonists effectively shut down the downstream gene expression programs controlled by the ERRα/PGC-1α axis. nih.gov
Alteration of Corepressor Interactions (e.g., RIP140)
While antagonists primarily work by blocking coactivator binding, their interaction with corepressors like the Receptor-Interacting Protein 140 (RIP140) is also a significant aspect of their function. RIP140 acts as a corepressor for numerous nuclear receptors, including ERRα, by competing with coactivators like PGC-1α for binding to the receptor. oup.comoup.comcore.ac.uk The balance between coactivator and corepressor recruitment determines the transcriptional output. oup.com
By altering the conformation of the LBD, ERRα antagonists can potentially favor the binding of corepressors. While direct evidence for ERRα antagonist-2 promoting RIP140 binding is not specified, the mechanism of inverse agonism often involves stabilizing a receptor conformation that has a higher affinity for corepressors. oup.com For example, it has been shown that RIP140 can abrogate the transcriptional activation of ERRα by PGC-1α in a dose-dependent manner. oup.com An antagonist that stabilizes a conformation favorable to RIP140 would thus actively repress gene expression, a mechanism consistent with inverse agonism. oup.comcore.ac.uk
Impact on ERRα Protein Stability and Degradation Pathways
Induction of Ubiquitin-Proteasome Pathway
Beyond inhibiting transcriptional activity, certain ERRα antagonists can induce the degradation of the ERRα protein itself. plos.orgnih.gov This degradation is mediated through the ubiquitin-proteasome pathway, a major cellular system for protein disposal. plos.orgnih.govnih.gov
Regulation of ERRα Target Gene Expression
ERRα antagonist-2 modulates the expression of a variety of genes by interfering with the transcriptional activity of ERRα. This regulation is central to its mechanism of action and has significant downstream effects on cellular processes.
Effects on Genes Involved in Metabolism (e.g., ACADM, SPP1, CYP19A1, TFF1)
Research has demonstrated that ERRα antagonist-2 significantly downregulates the expression of several key metabolic genes. In MCF-7 breast cancer cells, treatment with an ERRα antagonist led to a notable decrease in the mRNA levels of medium-chain acyl-CoA dehydrogenase (ACADM), secreted phosphoprotein 1 (SPP1), aromatase (CYP19A1), and trefoil factor 1 (TFF1). researchgate.netplos.orgnih.govnih.gov This effect was observed after both 24 and 48 hours of treatment. plos.orgnih.govnih.gov The downregulation of these genes is consistent with the known role of ERRα in promoting metabolic pathways. For instance, ACADM is crucial for fatty acid β-oxidation, a process often upregulated in cancer cells to meet their high energy demands. researchgate.netaacrjournals.org CYP19A1, or aromatase, is responsible for synthesizing estrogens, and its expression is stimulated by ERRα. researchgate.netaacrjournals.org SPP1 (osteopontin) and TFF1 (formerly known as pS2) are also recognized as ERRα target genes involved in cancer progression. researchgate.netaacrjournals.org
The inhibitory effect of ERRα antagonists on these genes is not due to a reduction in ERRα mRNA levels, which remain unchanged. plos.orgnih.gov Instead, the antagonist works by disrupting the interaction between ERRα and its coactivators, and in some cases, by promoting the degradation of the ERRα protein itself. nih.govaacrjournals.org Chromatin immunoprecipitation (ChIP) assays have confirmed that treatment with an ERRα antagonist significantly decreases the binding of ERRα to the promoter regions of ACADM and TFF1 after 48 hours. plos.orgnih.gov
Table 1: Effect of ERRα Antagonist on Target Gene Expression in MCF-7 Cells
| Gene | Function | Effect of Antagonist | Reference |
|---|---|---|---|
| ACADM | Fatty acid metabolism | Downregulation | researchgate.netplos.orgnih.gov |
| SPP1 | Cell signaling, bone metabolism | Downregulation | researchgate.netplos.orgnih.govaacrjournals.org |
| CYP19A1 | Estrogen synthesis | Downregulation | researchgate.netplos.orgnih.govaacrjournals.org |
| TFF1 | Mucosal protection, cell motility | Downregulation | researchgate.netplos.orgnih.gov |
Influence on Genes Related to Cell Proliferation and Survival
The antagonism of ERRα has profound effects on cell proliferation and survival, largely through the modulation of relevant gene expression. Studies have shown that treatment with ERRα antagonists can inhibit the proliferation of both estrogen receptor-positive (ER-positive) and ER-negative breast cancer cell lines. aacrjournals.org This suggests that ERRα signaling pathways can act independently of the estrogen receptor. aacrjournals.org
Knocking down ERRα expression using siRNA has been shown to suppress cell proliferation and induce apoptosis in human skin fibroblasts. spandidos-publications.com This was accompanied by a decrease in the expression of cell cycle-related genes such as cyclin E, cyclin B1, and cell division cycle 25C, and an increase in the expression of apoptosis-related genes like caspase-3 and Fas cell surface death receptor. spandidos-publications.com In endometrial cancer cells, the specific ERRα antagonist XCT-790 was found to inhibit cell proliferation and induce changes in the cell cycle, leading to an S phase shortening and a G2-M phase lengthening. aging-us.com Furthermore, treatment with XCT-790 decreased the expression of the anti-apoptotic protein Bcl-2 and increased the expression of the pro-apoptotic protein Caspase-3. aging-us.com These findings highlight the essential role of ERRα in promoting cell survival and proliferation and demonstrate that its inhibition can trigger apoptotic pathways.
Subtype Specificity of ERRα Antagonist-2 (ERRα vs. ERRβ/ERRγ)
The estrogen-related receptor family consists of three subtypes: ERRα, ERRβ, and ERRγ. While these subtypes share a high degree of homology, particularly in their DNA-binding domains, their ligand-binding domains (LBDs) show more divergence. plos.org This divergence allows for the development of subtype-specific antagonists.
ERRα antagonist-2 has demonstrated a high degree of selectivity for ERRα over the other two subtypes, ERRβ and ERRγ. For instance, the antagonist XCT-790 is a potent and selective inverse agonist for ERRα but is inactive against ERRγ and the estrogen receptors ERα and ERβ. medchemexpress.commedchemexpress.com Another compound, identified as PROTAC ERRα ligand 1, shows a significantly higher affinity for ERRα (IC50 of 0.04 μM) compared to ERRγ (IC50 of 2.8 μM). medchemexpress.com Homology modeling and docking studies have been used to understand the molecular basis for this selectivity, suggesting that specific residues within the LBD of ERRα allow for high-affinity binding of the antagonist, which is not possible in the LBDs of ERRβ and ERRγ. nii.ac.jp This subtype specificity is crucial for developing targeted therapies that minimize off-target effects.
Preclinical Efficacy of Err|a Antagonist 2 in Disease Models
Efficacy in Metabolic and Immunological Models (Non-Human)
Beyond its role in cancer, ERRα is a key regulator of energy metabolism in tissues with high energy demands, such as adipose tissue and immune cells like macrophages. frontiersin.org The antagonist XCT-790 has been used in preclinical models to probe these functions. For instance, XCT-790 is described as a potent mitochondrial uncoupler, disrupting the production of ATP, the cell's main energy currency. axonmedchem.comdiscoverx.com This action leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. axonmedchem.com
In the context of immunology, ERRα has been implicated in the regulation of osteoclast differentiation, cells involved in bone resorption. Pharmacological inhibition of ERRα with XCT-790 was shown to prevent the effects of cholesterol on the differentiation of parental osteoclasts. frontiersin.org This suggests a potential role for ERRα antagonists in modulating immune-related cells within the bone microenvironment.
Modulation of T-Cell Activation and Differentiation
The function and differentiation of T-cells are intrinsically linked to their metabolic programming. Effector T-cells (Teff), which promote immunity, and regulatory T-cells (Treg), which suppress immune responses, have distinct metabolic requirements. nih.govduke.edu ERRα has emerged as a critical metabolic regulator in this context, particularly for Teff cell activation. researchgate.netpnas.org
Upon activation, CD4+ T-cells increase the expression of ERRα. duke.edupnas.org This receptor is essential for the metabolic shift towards glycolysis required by Teff cells for their proliferation and function. pnas.orgresearchgate.net Pharmacological inhibition of ERRα with antagonists has been shown to profoundly affect T-cell biology. Acute inhibition of ERRα in CD4+ T-cells strongly suppresses their proliferation and subsequent differentiation into Teff subsets (Th1, Th2, and Th17). nih.govresearchgate.netresearchgate.net
This suppressive effect is not due to a direct inhibition of activation signals or a reduction in cell viability, but rather stems from the disruption of essential metabolic pathways. duke.edupnas.org Studies using ERRα antagonists like XCT790 and Compound A have demonstrated that inhibiting ERRα leads to:
Suppressed Glucose Metabolism: Antagonism of ERRα prevents the up-regulation of the glucose transporter Glut1 and broadly curtails the expression of genes involved in glucose metabolism. pnas.orgresearchgate.net This cripples the Teff cells' ability to perform aerobic glycolysis, a metabolic signature essential for their rapid growth. pnas.org
Blocked Cell Growth and Proliferation: The inability to adequately metabolize glucose results in a failure to meet the bioenergetic and biosynthetic demands of proliferation. duke.edupnas.org This leads to a block in T-cell growth and division. pnas.org
Differential Impact on Treg Cells: In contrast to Teff cells, Treg cells rely more on lipid oxidation for their energy needs. nih.govduke.edu Research has shown that while ERRα inhibition blocks Teff generation due to inadequate glucose metabolism, the addition of exogenous lipids can rescue ATP levels and selectively restore the generation of Treg cells. nih.govpnas.org
In vivo studies in immunization and experimental autoimmune encephalomyelitis models have confirmed that inhibition of ERRα reduces T-cell proliferation and the generation of effector T-cells, highlighting its potential as a metabolic-based immunomodulatory strategy. duke.edupnas.orgresearchgate.net
Table 1: Effects of ERRα Antagonism on T-Cell Subsets
| Cell Type | Key Metabolic Pathway | Effect of ERRα Antagonism | Research Finding |
|---|---|---|---|
| Effector T-cells (Teff) | Aerobic Glycolysis | Proliferation and differentiation are suppressed. nih.govpnas.org | Inhibition of ERRα blocks the necessary upregulation of glucose uptake and metabolism. pnas.orgresearchgate.net |
| Regulatory T-cells (Treg) | Fatty Acid Oxidation | Generation is selectively restored by lipid provision. nih.govpnas.org | Less dependent on the glucose metabolism pathways regulated by ERRα. nih.govduke.edu |
Effects on Glucose and Lipid Metabolism in Specific Tissues
ERRα is highly expressed in tissues with high energy demands and active metabolic processes, such as the liver, skeletal muscle, and adipose tissue, where it regulates genes involved in both glucose and lipid metabolism. nih.gov Consequently, antagonizing ERRα can significantly alter the metabolic profile of these tissues.
Liver: The liver is a central hub for maintaining glucose and lipid homeostasis. Studies in ERRα-null mice have provided insights into the receptor's role in this organ. These mice exhibit a significant reduction in the hepatic free fatty acid (FFA) oxidation rate and citrate (B86180) synthase activity, indicating a lower mitochondrial capacity. researchgate.net This is accompanied by reduced mRNA levels of key genes involved in metabolism, including:
Pdk4 (Pyruvate Dehydrogenase Kinase 4), a regulator of glucose utilization.
Mcad (Medium-Chain Acyl-CoA Dehydrogenase), involved in fatty acid oxidation.
Cpt1a (Carnitine Palmitoyltransferase 1A), a rate-limiting enzyme in fatty acid oxidation. researchgate.net
In models of diet-induced obesity, treatment with an ERRα inverse agonist led to a decrease in body fat, suggesting that inhibiting ERRα can impact systemic lipid metabolism. nih.gov
Skeletal Muscle: In skeletal muscle, ERRα is a key factor in promoting mitochondrial biogenesis and oxidative capacity. nih.gov Inhibition of its activity can induce a phenotype resembling that seen in type 2 diabetes, with reduced expression of genes related to oxidative phosphorylation. nih.gov
Cancer Cells: In the context of cancer, some breast cancer cells rely on the oxidation of lactate (B86563), a byproduct of glycolysis, as a fuel source, particularly under glucose-deprived conditions found in tumors. nih.gov The ability to use lactate is dependent on mitochondrial function. Studies have shown that treatment with ERRα antagonists can inhibit this mitochondrial lactate oxidation. As a result, the cancer cells are forced to compensate by increasing their rate of glycolysis. nih.gov This metabolic inflexibility induced by ERRα antagonists can render cancer cells vulnerable, especially when combined with other targeted therapies like PI3K inhibitors. nih.gov
Table 2: Tissue-Specific Metabolic Effects of ERRα Inhibition
| Tissue/Cell Type | Primary Metabolic Effect | Key Genes/Pathways Affected | Consequence of Inhibition |
|---|---|---|---|
| Liver | Reduced Mitochondrial Capacity | Pdk4, Mcad, Cpt1a researchgate.net | Decreased fatty acid oxidation and altered glucose metabolism. researchgate.net |
| Skeletal Muscle | Reduced Oxidative Capacity | Oxidative Phosphorylation Genes nih.gov | Impaired mitochondrial function. nih.gov |
| Breast Cancer Cells | Inhibition of Lactate Oxidation nih.gov| Mitochondrial Respiration | Increased reliance on glycolysis, creating a therapeutic vulnerability. nih.gov |
Drug Discovery and Development Approaches for Errα Antagonists
High-Throughput Screening Assays
High-throughput screening (HTS) serves as a primary strategy for identifying compounds that modulate ERRα activity from large chemical libraries. nih.gov These assays are designed to be rapid, scalable, and sensitive, allowing for the testing of thousands of compounds.
Reporter gene assays are a cornerstone in the screening for ERRα modulators. These cell-based assays provide a quantifiable measure of the receptor's transcriptional activity. oup.com The system typically utilizes mammalian cells, such as Human Embryonic Kidney 293 (HEK293) cells, which are engineered to express high levels of human ERRα. indigobiosciences.comnih.gov Often, a hybrid form of the ERRα receptor is used, where its native DNA-binding domain is replaced with that of the yeast GAL4 protein. indigobiosciences.com These cells also contain a reporter gene, commonly beetle luciferase, which is functionally linked to a GAL4 upstream activation sequence. indigobiosciences.com
Since ERRα is constitutively active, meaning it maintains a high level of activity even without a bound ligand, these assays are particularly useful for identifying inverse agonists or antagonists that decrease this basal activity. indigobiosciences.comindigobiosciences.com When a test compound inhibits ERRα, the expression of the luciferase reporter gene is reduced, leading to a measurable decrease in luminescence. indigobiosciences.com This change in light output serves as a sensitive surrogate for ERRα activity. indigobiosciences.com To mimic physiological conditions more closely and identify coactivator-dependent modulators, stable cell lines have also been developed that co-express the coactivator PGC-1α alongside the ERRα reporter system. nih.govspringernature.com Researchers can use these assays to perform dose-response analyses and determine the potency of antagonist compounds. indigobiosciences.com
Large-scale screening campaigns of extensive compound libraries are crucial for discovering novel ERRα antagonists. A prominent example is the screening of the Tox21 10K compound library, which contains approximately 10,000 environmental chemicals and drugs. mdpi.comnih.gov By applying HTS reporter gene assays, researchers have successfully screened this collection to identify compounds that inhibit ERRα signaling. mdpi.comnih.gov
These screening efforts have identified several distinct categories of chemicals as ERRα antagonists. mdpi.com Notably, a number of antineoplastic agents (anticancer drugs) and pesticides have been shown to be potent inhibitors of ERRα activity. mdpi.comnih.gov The identification of these compounds not only reveals new potential therapeutic agents but also highlights environmental chemicals that may act as endocrine disruptors through the ERRα signaling pathway. mdpi.comnih.gov For instance, initial screenings of the Library of Pharmacologically Active Compounds (LOPAC) identified dozens of potential ERRα antagonists. nih.govnih.gov The results from these primary screens are typically confirmed through follow-up assays to validate the initial findings and characterize the mechanism of action. mdpi.com
Computational Approaches
In parallel with experimental screening, computational methods play a vital role in the discovery and design of ERRα antagonists. These in silico techniques accelerate the process by prioritizing molecules for synthesis and testing, and by providing deep insights into receptor-ligand interactions. researchgate.netresearchgate.net
Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those likely to bind to a target receptor. wikipedia.org VS can be broadly categorized into ligand-based and structure-based methods. mdpi.com Ligand-based approaches, such as shape-based screening, use a known active molecule as a template to find other compounds with similar 3D shape and chemical features. wikipedia.orgschrodinger.com The premise is that molecules with similar shapes are likely to fit into the same binding site and elicit a similar biological response. researchgate.net
Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein. wikipedia.org Molecular docking, a key SBVS method, predicts how a small molecule binds to the receptor's active site and estimates the binding affinity using a scoring function. mdpi.com To account for the inherent flexibility of the receptor, a more advanced technique called ensemble docking is often employed. acs.orgnih.gov Instead of using a single rigid receptor structure, ensemble docking utilizes multiple receptor conformations, which can be generated from molecular dynamics simulations. acs.orgresearchgate.net This approach provides a more realistic representation of the receptor's dynamic nature and has shown improved success in identifying novel ERRα modulators. acs.orgnih.govfigshare.com
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of ERRα, MD simulations provide critical insights into the receptor's flexibility and the detailed molecular mechanisms of how ligands affect its structure. tandfonline.com Unbiased MD simulations performed on the ERRα ligand-binding domain (LBD) can reveal how the binding of agonists versus inverse agonists leads to different conformational changes. tandfonline.com
For example, simulations have shown that the binding of inverse agonists can decrease the stability of crucial structural elements like helix 12 (H12), which is important for coactivator recognition. tandfonline.com MD simulations have also been instrumental in identifying key amino acid residues, such as Phe328, that play a role in ligand binding and the conformational changes that accommodate different modulators. nih.govnih.gov In some cases, these simulations have even unveiled previously uncharacterized trenches or pockets adjacent to the main binding site, opening up new avenues for the design of novel and selective ERRα modulators. nih.gov
Identification of Novel Chemical Scaffolds
The discovery of chemically novel scaffolds is a driving force in modern drug discovery. biosolveit.de A unique chemical scaffold is often required for patent protection and can offer improved pharmacological properties over existing compounds. biosolveit.de For ERRα, several chemical scaffolds for inverse agonists have been identified through the discovery efforts described above.
One of the first and most well-known ERRα inverse agonists is XCT-790, which is based on a thiadiazole acrylamide (B121943) scaffold. tandfonline.com Another reported class includes N-arylindole analogues. tandfonline.com More recently, a novel series of ERRα inverse agonists was discovered based on a p-nitrobenzenesulfonamide template. tandfonline.com This discovery led to the identification of ERRα antagonist-2 , also referred to as compound 11 in the developmental literature. tandfonline.commedchemexpress.com This compound emerged from the optimization of the p-nitrobenzenesulfonamide scaffold and demonstrated potent activity as an ERRα inverse agonist. tandfonline.com Docking studies suggest that this scaffold interacts with key residues in the ERRα ligand-binding domain, such as Glu331 and Arg372, through hydrogen bonds, in addition to hydrophobic interactions. tandfonline.com The exploration of such diverse chemical scaffolds is essential for developing new therapeutic agents targeting ERRα for diseases like triple-negative breast cancer. tandfonline.com
Development of Targeted Degraders (e.g., PROTACs)
A novel and promising strategy in drug discovery is the use of Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific proteins. nih.gov This technology has been successfully applied to target ERRα for degradation, offering an alternative to traditional inhibition. creative-biolabs.comnih.gov
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, ERRα), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. creative-biolabs.com This design allows the PROTAC to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. creative-biolabs.comnih.gov
Several research groups have designed and synthesized PROTACs to effectively degrade ERRα. For instance, a series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives were developed as ERRα degraders. nih.gov One of the most potent compounds from this series, known as PROTAC ERRα Degrader-3 (also referred to as compound 6c), demonstrated the ability to degrade over 80% of ERRα protein at a concentration of 30 nM. nih.govmedchemexpress.com This degradation was shown to be dependent on the formation of a ternary complex and the ubiquitin-proteasome system. nih.gov
Another study reported the discovery of an ERRα-targeted PROTAC, compound 24 , which was developed by linking a von Hippel-Lindau (VHL) E3 ligase ligand to a modified fragment of the known ERRα inverse agonist XCT790. researchgate.net Interestingly, the modification to the XCT790 fragment resulted in improved binding affinity for ERRα. researchgate.net
The development of ERRα-targeting PROTACs has also explored the use of different E3 ligase recruiters. While many successful ERRα PROTACs utilize VHL ligands, research has also investigated the potential of recruiting other E3 ligases like Cereblon (CRBN). rsc.org Studies have shown that CRBN-mediated degradation of ERRα is possible, suggesting that the toolbox for creating ERRα degraders can be expanded by exploring different E3 ligase systems. rsc.org
Table 1: Examples of ERRα-Targeting PROTACs
| Compound Name | ERRα Ligand Scaffold | E3 Ligase Ligand | Key Findings | Reference |
|---|---|---|---|---|
| PROTAC ERRα Degrader-3 (compound 6c) | (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide | von Hippel-Lindau (VHL) ligand | Degrades >80% of ERRα at 30 nM. nih.govmedchemexpress.com | nih.govmedchemexpress.com |
| Compound 24 | Modified XCT790 fragment | von Hippel-Lindau (VHL) ligand | Developed from a known inverse agonist, modification improved binding affinity. researchgate.net | researchgate.net |
Structure-Activity Relationship (SAR) Studies (General Principles)
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. In the context of ERRα antagonists, SAR studies aim to identify the key molecular features required for potent and selective inhibition of the receptor.
The general principle of SAR involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its activity. This iterative process allows researchers to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
For ERRα antagonists, SAR studies have been instrumental in the discovery and optimization of various chemical scaffolds. For example, the discovery of ERRα antagonist-1 (also known as Compound A) as a high-affinity and selective antagonist was the result of such studies. biorbyt.commedchemexpress.com This compound was found to effectively block the interaction of ERRα with its coactivators, PGC-1α and PGC-1β, with IC50 values of 170 nM and 180 nM, respectively. biorbyt.commedchemexpress.com Importantly, it showed selectivity for ERRα over the other isoforms, ERRβ and ERRγ. biorbyt.com
In another example, a series of p-nitrobenzenesulfonamide derivatives were investigated, leading to the identification of ERRα antagonist-2 (also known as Compound 11) as a potent inverse agonist with an IC50 of 0.80 μM. medchemexpress.com This discovery was based on a p-nitrobenzenesulfonamide template and demonstrated the potential of this chemical class for developing ERRα inhibitors. medchemexpress.com
The process of SAR is often guided by computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. rsc.org These models can help to predict the activity of new compounds and guide the design of more potent antagonists by identifying regions of the molecule where modifications are likely to be beneficial. rsc.org For instance, these models can highlight where bulky groups, hydrophilic groups, or specific charge distributions might enhance binding to the ERRα ligand-binding pocket. rsc.org
Table 2: Research Findings on ERRα Antagonists from SAR Studies
| Compound Name | Chemical Class | Key Research Finding | IC50 Value | Reference |
|---|---|---|---|---|
| ERRα antagonist-1 (Compound A) | Not specified in provided context | Selective antagonist for ERRα, inhibiting interaction with PGC-1α and PGC-1β. biorbyt.commedchemexpress.com | 170 nM (vs. PGC-1α), 180 nM (vs. PGC-1β) | biorbyt.commedchemexpress.com |
| ERRα antagonist-2 (Compound 11) | p-nitrobenzenesulfonamide | Potent inverse agonist of ERRα. medchemexpress.com | 0.80 μM | medchemexpress.com |
| XCT790 | Thiazole derivative | A well-characterized inverse agonist of ERRα. researchgate.net | Not specified | researchgate.net |
Interactions with Cellular Signaling Pathways and Crosstalk
Crosstalk with Estrogen Receptors (ERα, ERβ)
Estrogen-related receptor alpha (ERRα) and the classical estrogen receptors (ERα and ERβ) are distinct nuclear receptors that share significant structural similarities, particularly within their DNA-binding domains (DBD), where they exhibit approximately 68% sequence identity. plos.orgbioscientifica.com Despite this homology, ERRα does not bind endogenous estrogens. plos.orgoup.com However, the overlap in structure and function provides a platform for significant crosstalk, which is critical in both normal physiology and diseases like breast cancer. ERRα antagonist-2, a potential inverse agonist of ERRα, exerts its effects by intervening in these complex signaling networks. medchemexpress.comnih.gov
Shared Response Elements
The primary mechanism for transcriptional crosstalk between ERRα and ERs is their ability to recognize and bind to similar DNA sequences in the promoter regions of target genes. aacrjournals.org ERRα preferentially binds as a monomer or homodimer to a single consensus half-site sequence, TNAAGGTCA, known as an ERR-response element (ERRE), which is also referred to as an SF-1 response element (SFRE). plos.orgresearchgate.net In contrast, ERα typically binds as a homodimer to an estrogen-response element (ERE), which consists of two inverted AGGTCA half-sites separated by a three-nucleotide spacer. plos.orgoup.com
Despite these preferences, a significant degree of cross-reactivity exists. Research has demonstrated that ERα, ERRα, and ERRβ can all bind to and activate transcription from both EREs and ERREs/SFREs. researchgate.net ERβ, however, shows a more restricted activity, primarily binding to the classical ERE. researchgate.net This shared binding capability means that ERRα and ERα compete for and co-regulate a set of common target genes, including those with well-established roles in breast cancer such as pS2 (TFF1), osteopontin (B1167477) (SPP1), and aromatase (CYP19A1). plos.orgaacrjournals.org By inhibiting ERRα, an antagonist like ERRα antagonist-2 can prevent the transcription of these shared genes, an action that is particularly relevant in disease states where ERRα activity is heightened.
| Receptor | Binds to ERE (AGGTCAnnnTGACCT) | Binds to ERRE/SFRE (TNAAGGTCA) | Reference |
|---|---|---|---|
| ERRα | Yes | Yes (High Affinity) | plos.orgresearchgate.net |
| ERα | Yes (High Affinity) | Yes | researchgate.net |
| ERβ | Yes | No | researchgate.net |
Protein-Protein Interactions
While direct physical interaction between ERRα and ERα has been reported in the regulation of specific genes like lactoferrin, the more prevalent form of crosstalk occurs indirectly through competition for shared protein co-regulators. oup.com Nuclear receptor activity is highly dependent on the recruitment of coactivator or corepressor proteins. Both ERRα and ERα compete for a limited pool of these essential co-regulators, such as members of the steroid receptor coactivator (SRC) family, including AIB1 (Amplified in Breast Cancer-1). aacrjournals.org
Compensation Mechanisms in Endocrine Resistance
In breast cancer, endocrine therapies like tamoxifen (B1202) target ERα to block estrogen-driven growth. aacrjournals.org However, many tumors develop resistance. One key mechanism of this acquired resistance involves the upregulation of ERRα. mdpi.comnih.gov Increased expression of ERRα is associated with tamoxifen-resistant tumors and a poorer prognosis. aacrjournals.orgnih.gov In this context, ERRα can functionally substitute for the inhibited ERα, taking over the transcription of essential growth and survival genes, thereby promoting hormone-independent tumor progression. nih.govresearchgate.net
This makes ERRα a compelling target for treating endocrine-resistant cancers. ERRα antagonist-2 (also identified as Compound 11) has demonstrated efficacy in suppressing the migration, invasion, and in vivo growth of ER-negative MDA-MB-231 breast cancer cells. medchemexpress.comnih.govmedchemexpress.com Its activity in an ER-negative setting highlights the potential for ERRα antagonists to overcome resistance by shutting down this critical compensatory signaling pathway that cancer cells use to evade ERα-targeted therapies. nih.govnih.gov
Interplay with Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1 Alpha (PGC-1α)
The transcriptional activity of ERRα is critically dependent on its interaction with coactivators, the most notable being Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1 Alpha (PGC-1α). mdpi.comfrontiersin.org PGC-1α is a master regulator of energy metabolism, and its expression is induced by metabolic demands such as exercise and fasting. mdpi.compnas.org
The interplay is twofold: PGC-1α induces the expression of the ERRα gene, and it also physically binds to the ERRα protein, transforming it into a potent transcriptional activator. mdpi.compnas.org This ERRα/PGC-1α complex is fundamental for driving the expression of a broad network of genes involved in energy homeostasis. frontiersin.orgresearchgate.net In fact, PGC-1α is sometimes referred to as the "protein ligand" for the orphan receptor ERRα. wikipedia.org
The mechanism of action for many ERRα inverse agonists and antagonists involves the disruption of the ERRα-PGC-1α interaction. medchemexpress.comnih.gov For example, the antagonist XCT790 has been shown to block the recruitment of coactivators to ERRα. dovepress.com ERRα antagonist-2, as a potent inverse agonist, is understood to function by a similar mechanism. nih.gov Molecular docking studies of ERRα antagonist-2 (Compound 11) show that it binds within the ligand-binding domain of ERRα, which would sterically hinder the binding of coactivators like PGC-1α. nih.govresearchgate.net By preventing the formation of the functional ERRα/PGC-1α complex, ERRα antagonist-2 effectively silences the transcriptional programs controlled by this axis.
Modulation of Bioenergetic Signaling Networks
As a direct consequence of its interplay with PGC-1α, ERRα is a master regulator of cellular bioenergetics. dovepress.com The ERRα/PGC-1α axis controls a vast transcriptional network of genes essential for nearly all aspects of energy metabolism. spandidos-publications.com By inhibiting ERRα activity, ERRα antagonist-2 can profoundly disrupt these bioenergetic signaling networks, a mechanism with significant therapeutic implications, particularly in cancer, where metabolic reprogramming is a key hallmark. dovepress.com
Mitochondrial Oxidative Respiration
A primary function of the ERRα/PGC-1α axis is the regulation of mitochondrial biogenesis and oxidative phosphorylation (OXPHOS). pnas.orgspandidos-publications.compnas.org This complex directly activates the promoters of a vast array of nuclear-encoded mitochondrial genes, including those that make up the electron transport chain and ATP synthase. frontiersin.org Inhibition of ERRα with antagonists has been shown to have several key effects:
Decreased Mitochondrial Gene Expression: Antagonism of ERRα leads to the downregulation of genes involved in OXPHOS. nih.gov
Reduced ATP Production: The disruption of OXPHOS results in lower intracellular levels of ATP. nih.gov
Inhibition of Lactate (B86563) Utilization: Some cancer cells adapt to their environment by using lactate as a fuel source via oxidation in the mitochondria. ERRα antagonists can disrupt this process, compromising cancer cell viability, especially under glucose-deprived conditions. dovepress.com
ERRα antagonist-2 was developed specifically to target the role of ERRα in regulating oxidative metabolism and mitochondrial biogenesis. nih.gov By inhibiting the receptor, the compound effectively mimics the effects of genetic ERRα depletion, leading to impaired mitochondrial function. nih.gov This provides a powerful method to exploit the metabolic vulnerabilities of cells that are highly dependent on mitochondrial respiration for energy and survival.
| Bioenergetic Process | Effect of ERRα Antagonism | Mechanism | Reference |
|---|---|---|---|
| Mitochondrial Biogenesis | Decreased | Inhibition of PGC-1α/ERRα-mediated transcription of genes for mitochondrial proteins. | pnas.org |
| Oxidative Phosphorylation (OXPHOS) | Decreased | Downregulation of genes encoding electron transport chain components. | nih.govpnas.org |
| ATP Synthesis | Reduced | Impaired mitochondrial respiration and OXPHOS function. | nih.gov |
| Fatty Acid Oxidation | Inhibited | Downregulation of key enzymes such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD). | pnas.orgwikipedia.org |
| Lactate Oxidation | Inhibited | Disruption of mitochondrial function required for lactate utilization as fuel. | dovepress.com |
Glycolytic Metabolism
The role of ERRα in glycolysis is complex. While ERRα is known to bind to the promoters of nearly all genes involved in glycolysis oup.com, the effect of its antagonism does not always result in a straightforward decrease in glycolytic rate. Some studies suggest that under normal conditions, the inhibition of ERRα can lead to a compensatory increase in glycolysis. This is thought to be a mechanism to counteract the decreased mitochondrial function induced by ERRα antagonists nih.gov. In contrast, other research indicates that in certain cancer cells, depletion of ERRα can lead to a significant reduction in the expression of key glycolytic genes and a subsequent decrease in glucose incorporation oup.com. This suggests that the effect of ERRα antagonist-2 on glycolysis may be context-dependent, varying with the specific cellular model and its metabolic state. For instance, in T-cells, ERRα inhibition suppresses the upregulation of Glut1 protein and glucose uptake, which is critical for their activation and proliferation pnas.org.
Lactate Utilization
ERRα plays a crucial role in the ability of some cancer cells to use lactate as a primary energy source, a key survival mechanism, especially under glucose-deprived conditions nih.govnih.gov. ERRα regulates the expression of genes essential for lactate metabolism, including the monocarboxylate transporter 1 (MCT1) and lactate dehydrogenase B (LDHB) dovepress.com.
Pharmacological inhibition of ERRα with antagonists disrupts mitochondrial function and compromises the cell's ability to oxidize lactate nih.govdovepress.com. Studies using isotopomer analysis have confirmed that inhibiting ERRα activity, either genetically or with antagonists, impairs lactate oxidation nih.gov. This inhibition of lactate utilization by ERRα antagonists can be a powerful tool in cancer therapy, as it targets a key metabolic flexibility of tumor cells nih.gov.
Convergence of Upstream Signaling Pathways
ERRα activity is not regulated in isolation but is a convergence point for several major signaling pathways implicated in cell growth and metabolism. The antagonism of ERRα can, therefore, have far-reaching effects by disrupting the outputs of these pathways.
The PI3K-Akt-mTOR pathway is a central regulator of cell growth and metabolism that can influence ERRα activity. Activation of this pathway, particularly through mTOR, can induce the expression of PGC-1α, a key coactivator of ERRα, through the action of the transcription factor Yin Yang 1 (YY1) aacrjournals.orgnih.gov. This mechanism has been observed in skeletal muscle cells, and it is being explored whether it operates similarly in cancer cells aacrjournals.orgnih.gov.
Notably, the inhibition of ERRα with antagonists has shown synergistic effects with PI3K/mTOR inhibitors. Breast cancer cells that utilize lactate for energy are often insensitive to PI3K/mTOR inhibitors nih.gov. However, co-administration of an ERRα antagonist can enhance the efficacy of these targeted therapies by blocking the lactate metabolism escape route nih.govnih.gov. This highlights a critical crosstalk where ERRα-mediated metabolism confers resistance to PI3K/mTOR pathway inhibitors, a resistance that can be overcome by ERRα antagonists.
The activity of ERRα is significantly linked to the signaling of Human Epidermal Growth Factor Receptor 2 (HER2) and Insulin-like Growth Factor-1 Receptor (IGF-1R). Activation of these receptor tyrosine kinases leads to the upregulation of PGC-1β, an essential coactivator for ERRα, through the stabilization of c-MYC nih.govnih.gov. This positions the PGC-1β/ERRα axis as a critical downstream effector of the HER2/IGF-1R pathway in promoting the growth of certain cancers nih.gov.
Elevated ERRα activity is particularly noted in HER2-positive breast tumors aacrjournals.org. The sensitivity of breast cancer cells to ERRα antagonists, such as XCT790, has been shown to correlate with their intrinsic ERRα activity, which is often driven by pathways like HER2 nih.gov. This suggests that ERRα antagonist-2 could be particularly effective in tumors where the HER2/IGF-1R signaling axis is hyperactive. The crosstalk is further emphasized by the fact that HER2 activation can also lead to the phosphorylation and increased transcriptional activity of ERRα itself nih.gov.
There is significant crosstalk between ERRα and the WNT/β-catenin signaling pathway. ERRα has been shown to physically interact with β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors aacrjournals.orgaacrjournals.org. This interaction is bidirectional: ERRα influences the transcriptional activity of TCF/LEF on several target genes, and the activation of β-catenin enhances the transcriptional activity of ERRα aacrjournals.org.
A key target gene co-regulated by the ERRα/β-catenin complex is WNT11, which plays a role in cancer cell migration aacrjournals.orgaacrjournals.orgnih.gov. The inhibition of ERRα or β-catenin can reduce this migratory capacity, an effect that can be attributed to the downregulation of WNT11 aacrjournals.orgaacrjournals.org. This demonstrates that ERRα antagonist-2 could potentially interfere with cancer cell migration by disrupting the cooperative signaling between ERRα and the WNT/β-catenin pathway.
The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) axis is a master regulator of cellular energy homeostasis. AMPK, which is activated during times of energy stress, can enhance SIRT1 activity nih.gov. SIRT1, in turn, can deacetylate and modulate the activity of various transcription factors and coactivators, including PGC-1α, a primary partner of ERRα nih.govfrontiersin.org.
The AMPK/SIRT1 axis provides a mechanism for the rapid and selective control of mitochondrial and lipid oxidation genes in response to cellular energy levels nih.gov. SIRT1 has been shown to bind to and deacetylate ERRα, which enhances its DNA-binding potential frontiersin.org. Given that AMPK activation is required to trigger SIRT1-dependent metabolic adaptations, and SIRT1 directly modulates ERRα activity, this places ERRα as a crucial downstream component of this energy-sensing pathway. Therefore, ERRα antagonist-2 would be expected to counteract the metabolic reprogramming induced by the AMPK/SIRT1 axis, particularly under conditions of energy stress.
Research Findings on ERRα Interactions
| Signaling Pathway/Process | Key Interacting Molecules | Effect of ERRα Activation/Expression | Effect of ERRα Antagonism | Reference |
|---|---|---|---|---|
| Glycolytic Metabolism | Glycolytic enzymes, Glut1 | Binds to promoters of glycolytic genes; can increase glucose uptake. | Can lead to a compensatory increase in glycolysis or a decrease in glucose incorporation depending on cell type. | oup.comnih.gov |
| Lactate Utilization | MCT1, LDHB | Regulates genes required for lactate oxidation, enabling cell survival without glucose. | Inhibits lactate oxidation and compromises cancer cell viability under glucose deprivation. | nih.govnih.govdovepress.com |
| PI3K-Akt-mTOR/YY1 Pathway | PGC-1α, YY1 | Activity is enhanced by mTOR-mediated induction of PGC-1α. | Increases the efficacy of PI3K/mTOR inhibitors in cells reliant on lactate metabolism. | nih.govaacrjournals.orgnih.gov |
| HER2 and IGF-1R Signaling | PGC-1β, c-MYC | Activity is increased via HER2/IGF-1R-mediated upregulation of PGC-1β. | Inhibits proliferation in cells with high intrinsic ERRα activity, often driven by HER2. | aacrjournals.orgnih.govnih.gov |
| WNT/β-Catenin Pathway | β-catenin, TCF/LEF, WNT11 | Forms a complex with β-catenin to co-regulate target genes like WNT11, promoting cell migration. | Reduces cancer cell migration by disrupting the ERRα/β-catenin-WNT11 axis. | aacrjournals.orgaacrjournals.org |
| AMPK/SIRT1 Axis | PGC-1α, SIRT1 | Acts as a downstream effector of the energy-sensing AMPK/SIRT1 pathway; deacetylated by SIRT1. | Counteracts the metabolic reprogramming induced by AMPK/SIRT1 activation. | nih.govfrontiersin.org |
Induction of Cellular Stress Responses
The antagonism of Estrogen-Related Receptor Alpha (ERRα) can trigger significant cellular stress responses, impacting key organelles and signaling pathways. These responses are a crucial aspect of the cellular consequences of inhibiting ERRα function.
Reactive Oxygen Species (ROS) Generation
Inhibition of ERRα by its inverse agonist, XCT-790, has been shown to increase the generation of reactive oxygen species (ROS) in triple-negative breast cancer (TNBC) cells. nih.govoncotarget.com This elevation in ROS is a critical event, as it can mediate further cellular responses, including endoplasmic reticulum (ER) stress and growth arrest. oncotarget.com The primary mechanism proposed for this ROS generation is the inhibition of superoxide (B77818) dismutase 1 and 2 (SOD1/2). nih.govoncotarget.com Research has demonstrated that the production of ROS in TNBC cells induced by XCT-790 occurs in a concentration-dependent manner. oncotarget.com Furthermore, the use of a ROS scavenger, N-acetylcysteine (NAC), can abolish the ER stress and growth arrest induced by XCT-790, highlighting the central role of ROS in these processes. nih.govoncotarget.com In non-small cell lung cancer (NSCLC) A549 cells, the ERRα inverse agonist XCT-790 was also found to significantly alter mitochondrial ROS generation. spandidos-publications.com
The induction of ROS by ERRα antagonists is not an isolated event but is intertwined with other signaling pathways. Studies have suggested the activation of AKT/ROS and ERK/ROS positive feedback loops, as well as NF-κB/ROS and ROS/p38-MAPK pathways in TNBC cells treated with XCT-790. nih.govoncotarget.com This indicates a complex interplay where ERRα inhibition leads to ROS production, which in turn activates multiple signaling cascades that can influence cell fate.
Table 1: Research Findings on ERRα Antagonist-2 and ROS Generation
| Cell Line | ERRα Antagonist | Key Findings | Reference |
|---|---|---|---|
| MDA-MB-231 (TNBC) | XCT-790 | Increased ROS generation; inhibition of SOD1/2. | nih.govoncotarget.com |
| BT-549 (TNBC) | XCT-790 | Increased ROS generation. | nih.gov |
| A549 (NSCLC) | XCT-790 | Altered mitochondrial ROS generation. | spandidos-publications.com |
| 3T3-L1 (Adipocytes) | XCT-790 | Significantly elevated ROS production. | mdpi.com |
Endoplasmic Reticulum (ER) Stress Pathways (e.g., ATF4/6, XBP-1, CHOP)
The accumulation of unfolded or misfolded proteins, which can be a consequence of oxidative stress mediated by ROS, triggers a cellular response known as ER stress. nih.gov Inhibition of ERRα has been directly linked to the induction of ER stress. Treatment of TNBC cells with the ERRα inverse agonist XCT-790 leads to an elevation of proteins associated with ER stress, including Activating Transcription Factor 4 (ATF4), Activating Transcription Factor 6 (ATF6), X-Box Binding Protein 1 (XBP-1), and C/EBP-homologous protein (CHOP). nih.govnih.gov These proteins are key mediators of the unfolded protein response (UPR), a set of signaling pathways initiated by the ER to cope with stress. researchgate.netmdpi.com
In both MDA-MB-231 and BT-549 TNBC cell lines, the protein levels of ATF4, ATF6, XBP-1, and CHOP were markedly increased following treatment with XCT-790. nih.gov This upregulation was also observed when ERRα was silenced using siRNA, confirming that the effect is directly related to the inhibition of ERRα. nih.gov The induction of these ER stress-related proteins was also noted in in vivo studies, where XCT-790 treatment of MDA-MB-231 xenograft tumors was associated with their upregulation. nih.govnih.gov The role of ER stress in the cellular response to ERRα antagonism is significant, as it is implicated in the growth arrest and apoptosis of cancer cells. nih.gov
Table 2: Impact of ERRα Antagonist-2 on ER Stress Pathway Proteins
| Cell Line | ERRα Antagonist | Upregulated Proteins | Key Outcome | Reference |
|---|---|---|---|---|
| MDA-MB-231 (TNBC) | XCT-790 | ATF4, ATF6, XBP-1, CHOP | Induction of ER Stress | nih.govnih.gov |
| BT-549 (TNBC) | XCT-790 | ATF4, ATF6, XBP-1, CHOP | Induction of ER Stress | nih.gov |
Regulation of Cell Cycle Proteins (e.g., p53, p21)
The inhibition of ERRα activity has a profound impact on the regulation of key cell cycle proteins, often leading to cell cycle arrest. A notable effect of ERRα antagonists is the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.govnih.gov
In TNBC cells, the ERRα inverse agonist XCT-790 has been shown to increase the protein levels of p53 and p21 in both a time- and concentration-dependent manner. nih.gov Furthermore, XCT-790 treatment significantly increased the phosphorylation of p53 at Serine 15, a modification that is crucial for its translocation to the nucleus and subsequent activity. nih.gov The upregulation of p53 and p21 was also observed in in vivo xenograft models of TNBC treated with XCT-790. nih.govnih.gov
Importantly, the induction of p21 expression by XCT-790 appears to be p53-independent in some contexts, as demonstrated in p53-deficient MCF7 breast cancer cells. nih.gov In these cells, XCT-790 treatment still led to an increase in p21 expression at the protein, mRNA, and promoter levels, resulting in an accumulation of hypophosphorylated retinoblastoma protein (Rb) and a block in the G1/S transition of the cell cycle. nih.gov This effect was shown to be dependent on ERRα, as siRNA-mediated knockdown of ERRα also resulted in increased p21 expression. nih.gov In non-small cell lung cancer cells, ROS generated by XCT-790 activated the tumor suppressor proteins p53 and pRb, leading to cell cycle arrest. spandidos-publications.com
Table 3: Effects of ERRα Antagonist-2 on Cell Cycle Regulatory Proteins
| Cell Line | ERRα Antagonist | Affected Proteins | Effect | Reference |
|---|---|---|---|---|
| MDA-MB-231 (TNBC) | XCT-790 | p53, p21 | Increased expression | nih.govnih.gov |
| BT-549 (TNBC) | XCT-790 | p53, p21 | Increased expression | nih.gov |
| MCF7 (Breast Cancer) | XCT-790 | p21, Rb | Increased p21, hypophosphorylation of Rb | nih.gov |
| HCT116 (Colon Cancer) | shERRα | CDK2 | Decreased kinase activity | oup.com |
| A549 (NSCLC) | XCT-790 | p53, pRb | Activation | spandidos-publications.com |
Future Directions and Research Gaps in Err|a Antagonist 2 Research
Identification of Additional Biological Targets and Off-Target Effects
A critical area of future research is the comprehensive characterization of the molecular targets of ERRα antagonist-2. Although it is known as a selective inverse agonist for ERRα with an IC50 value of approximately 0.37-0.4 μM, its broader interactome and potential off-target effects are not fully elucidated. medchemexpress.comselleckchem.comrndsystems.comtocris.com Studies have shown that XCT-790 is inactive against the related nuclear receptors ERRγ and the estrogen receptors ERα and ERβ at concentrations below 10 μM. medchemexpress.comselleckchem.comsigmaaldrich.com However, some research indicates that XCT-790 can act as a potent mitochondrial uncoupler, independent of its effects on ERRα, by disrupting the mitochondrial membrane potential at nanomolar concentrations. discoverx.comnih.gov This uncoupling leads to a rapid decrease in ATP production and subsequent activation of AMPK. discoverx.com
Further research should employ unbiased screening approaches, such as proteomics and chemical biology techniques, to identify all binding partners of ERRα antagonist-2 within the cell. Differentiating between on-target effects mediated by ERRα inhibition and off-target effects, like mitochondrial uncoupling, is paramount for interpreting experimental results and predicting potential clinical toxicities. nih.gov For instance, some studies have noted that AM-251, another compound, exhibits off-target effects on mitochondrial respiration, highlighting the importance of such characterization for any targeted agent. researchgate.net
Exploration of Combination Therapies with Existing Agents
The potential of ERRα antagonist-2 in combination with existing therapeutic agents presents a promising avenue for future investigation. Preclinical studies have already demonstrated synergistic anticancer effects when XCT-790 is combined with other drugs.
For example, in pancreatic cancer models, the combination of XCT-790 and gemcitabine (B846) resulted in a synergistic suppression of cell viability, proliferation, migration, and invasion. nih.govmedsci.org This combination also triggered cell cycle arrest at the G0/G1 phase and induced programmed cell death. nih.gov Mechanistically, this synergistic effect was associated with the downregulation of both ERRα and the MEK/ERK signaling pathway. nih.gov
Similarly, in endometrial cancer cells, a combination of XCT-790 and paclitaxel (B517696) showed a synergistic inhibitory effect. nih.gov In the context of endocrine-resistant breast cancer, combining ERRα antagonists with therapies targeting DNA repair or growth factor dependence could be a viable strategy. dovepress.com Given that ERRα inhibition can sensitize cancer cells to other stresses, exploring combinations with a wide range of chemotherapeutic and targeted agents across different cancer types is a logical next step. mdpi.com Future studies should focus on optimizing drug ratios, sequencing, and identifying the molecular basis for any observed synergistic or antagonistic interactions.
Development of Specific Biomarkers for ERRα Dependence
To translate the therapeutic potential of ERRα antagonist-2 into clinical practice, the development of predictive biomarkers for ERRα dependence is essential. High ERRα expression has been linked to a poor prognosis in several cancers, including breast, prostate, and colon cancer, suggesting it could serve as a prognostic marker. dovepress.comfrontiersin.org
Future research should focus on identifying and validating robust biomarkers that can predict which tumors will be most sensitive to ERRα inhibition. This could involve:
Gene Expression Signatures: Identifying a set of ERRα target genes whose expression correlates with sensitivity to ERRα antagonist-2.
Protein Expression Levels: Assessing the prognostic and predictive value of ERRα protein levels, as well as its co-activators like PGC-1α and PGC-1β, in patient tumors. frontiersin.orgaacrjournals.org
Metabolic Profiles: Investigating whether the metabolic state of a tumor, such as its reliance on mitochondrial respiration or lactate (B86563) oxidation, can predict its response to ERRα antagonists. dovepress.com
Genetic and Epigenetic Markers: Exploring mutations or epigenetic modifications in the ESRRA gene or related pathways that confer sensitivity or resistance.
A study on endometrial cancer suggested that the ratio of PPARγ to ERRα could serve as a diagnostic and prognostic biomarker, with a low ratio indicating a higher risk of carcinogenesis and poorer survival. aging-us.com Such multi-faceted biomarker strategies will be crucial for patient stratification in future clinical trials.
Investigation of Tissue-Specific Responses and Selectivity
ERRα is expressed in a wide range of tissues with high metabolic activity, including the heart, skeletal muscle, kidney, and brain. aacrjournals.org Therefore, a thorough understanding of the tissue-specific responses to ERRα antagonist-2 is critical. While its primary focus has been on cancer, the effects of systemic ERRα inhibition on normal tissues need to be carefully evaluated.
Research indicates that ERRα plays a role in the function of various cell types, including macrophages and T-cells, which could have implications for the tumor microenvironment and systemic immunity. pnas.org Furthermore, studies have shown that certain compounds can modulate ERRα activity in a tissue-specific manner, suggesting the possibility of developing more selective antagonists. frontiersin.org
Future studies should use advanced in vivo models to map the tissue-specific effects of ERRα antagonist-2 on gene expression, metabolism, and cellular function. This will be vital for anticipating potential side effects and for designing strategies to enhance tumor-specific targeting. For instance, understanding the role of ERRα in different immune cell populations could inform its use in immuno-oncology.
Elucidation of Long-Term Effects in Preclinical Models
Furthermore, investigating the mechanisms of resistance that may develop in response to long-term ERRα inhibition is a critical research gap. This could involve the upregulation of compensatory signaling pathways or the selection of resistant cell populations. Understanding these resistance mechanisms will be key to developing strategies to overcome them, such as through combination therapies or intermittent dosing schedules.
Long-term studies should also carefully evaluate the systemic effects on metabolism, bone homeostasis, and cardiovascular function, given the widespread expression and diverse physiological roles of ERRα. nih.gov
Novel Applications Beyond Cancer (e.g., Bone Formation, Neuroprotection)
While the primary focus of ERRα antagonist-2 research has been on cancer, the diverse functions of ERRα suggest potential therapeutic applications in other diseases.
Bone Formation and Metabolism: ERRα is involved in the differentiation and function of osteoblasts and osteoclasts. google.comoup.commdpi.comnih.gov Antagonizing ERRα could potentially inhibit bone resorption, suggesting a role in treating degenerative bone disorders. google.commdpi.com Down-regulation of ERRα has been shown to inhibit osteogenesis. oup.com
Neuroprotection: A fascinating area of emerging research is the neuroprotective potential of ERRα antagonists. One study identified XCT-790 as an inducer of autophagy that can clear toxic protein aggregates, such as α-synuclein. nih.govfrontiersin.org In a preclinical mouse model of Parkinson's disease, XCT-790 demonstrated neuroprotective effects in dopaminergic neurons and improved motor coordination. nih.govfrontiersin.org This suggests that ERRα antagonists could be explored as a novel therapeutic strategy for neurodegenerative diseases characterized by protein aggregation. nih.govresearchgate.net
Metabolic Diseases: Given ERRα's central role in regulating energy metabolism, its modulation could be relevant for metabolic disorders. mdpi.com However, the effects appear to be tissue-specific and context-dependent, necessitating further research to determine the therapeutic window for targeting ERRα in conditions like diabetes and obesity. frontiersin.org
Future research should explore these non-cancer applications in dedicated preclinical models to validate the initial findings and understand the underlying mechanisms.
Q & A
Q. What is the molecular mechanism by which ERRα antagonist-2 inhibits ERRα activity?
ERRα antagonist-2 functions as a reverse agonist, binding to ERRα and suppressing its constitutive transcriptional activity. Mechanistically, it disrupts coactivator recruitment (e.g., PGC-1α) to ERRα, thereby downregulating target genes involved in energy metabolism and cancer progression. Validation of its mechanism should include luciferase reporter assays to measure transcriptional inhibition and co-immunoprecipitation to assess coactivator displacement .
Q. Why is ERRα a critical target in ER-negative breast cancer research?
ERRα drives metabolic reprogramming and metastasis in ER-negative breast cancers (e.g., MDA-MB-231) by regulating genes like LDHA and PDK4. Targeting ERRα with antagonists like ERRα antagonist-2 reduces glycolysis and inhibits invasive phenotypes. Researchers should compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify downstream pathways .
Q. How can researchers validate the specificity of ERRα antagonist-2 in cellular assays?
To confirm specificity, use siRNA-mediated ERRα knockdown as a positive control. Compare the antagonist’s effects on ERRα-dependent pathways (e.g., mitochondrial biogenesis) with those observed in siRNA-treated cells. Additionally, test its activity against related nuclear receptors (e.g., ERα, ERRγ) to rule off-target effects .
Advanced Research Questions
Q. What experimental design considerations are critical for studying ERRα antagonist-2 in metastasis models?
For metastasis assays, use ER-negative triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) in transwell migration/invasion assays. Include dose-response curves (0.1–10 μM) and validate results with live-cell imaging. Monitor epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, vimentin) via western blotting to link phenotype to molecular changes .
Q. How should researchers address contradictory data on ERRα antagonist-2’s efficacy across different ER-negative models?
Contradictions may arise from variations in cell-line-specific ERRα expression or compensatory pathways (e.g., ERRγ activation). Perform baseline ERRα quantification (qPCR/western blot) in all models. Combine antagonist treatment with ERRα/ERRγ dual knockdown to isolate mechanisms. Use proteomics to identify resistance factors like kinase activation .
Q. What methodologies are recommended for evaluating the in vivo efficacy of ERRα antagonist-2 in breast cancer xenografts?
Optimize dosing regimens (e.g., 10–50 mg/kg, IP or oral) based on pharmacokinetic studies (plasma half-life, tissue distribution). Use bioluminescent imaging to track tumor growth and metastasis. Post-mortem analyses should include immunohistochemistry for ERRα target genes (e.g., OXPHOS markers) and histopathology to assess metastasis suppression .
Q. How can ERRα antagonist-2 be integrated into combination therapies for synergistic effects?
Test synergy with inhibitors of metabolic pathways (e.g., LDHA inhibitors) or chemotherapies (e.g., paclitaxel). Use Chou-Talalay combination index (CI) analysis to quantify synergy. Validate with metabolomics (e.g., Seahorse assays for glycolysis/OXPHOS) and apoptosis assays (Annexin V/PI staining) .
Q. What strategies improve the reproducibility of ERRα antagonist-2’s effects in 3D tumor spheroid models?
Standardize spheroid size (200–300 μm diameter) and culture conditions (hypoxia vs. normoxia). Measure spheroid invasion into collagen matrices and quantify viability via ATP-based assays. Include controls for matrix effects (e.g., collagen concentration variations) .
Methodological Guidance
Q. How should researchers optimize protocols for ERRα antagonist-2 in primary cell cultures?
Primary TNBC cells may exhibit heterogeneous ERRα expression. Pre-screen patient-derived cells via RNA-seq and stratify into high/low ERRα subgroups. Use low-serum conditions (2% FBS) to minimize growth factor interference. Validate findings with organoid models .
Q. What statistical approaches are essential for analyzing dose-dependent effects of ERRα antagonist-2?
Apply nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For in vivo studies, employ Kaplan-Meier survival analysis and Cox regression for metastasis-free intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
